5-Ethyl-4-methyl-3-pyridinecarboxylic acid 5-Ethyl-4-methyl-3-pyridinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 102879-45-8
VCID: VC0177021
InChI: InChI=1S/C9H11NO2/c1-3-7-4-10-5-8(6(7)2)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)
SMILES: CCC1=CN=CC(=C1C)C(=O)O
Molecular Formula: C9H11NO2
Molecular Weight: 165.192

5-Ethyl-4-methyl-3-pyridinecarboxylic acid

CAS No.: 102879-45-8

Cat. No.: VC0177021

Molecular Formula: C9H11NO2

Molecular Weight: 165.192

* For research use only. Not for human or veterinary use.

5-Ethyl-4-methyl-3-pyridinecarboxylic acid - 102879-45-8

Specification

CAS No. 102879-45-8
Molecular Formula C9H11NO2
Molecular Weight 165.192
IUPAC Name 5-ethyl-4-methylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H11NO2/c1-3-7-4-10-5-8(6(7)2)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)
Standard InChI Key GZMXMCWALFYCBT-UHFFFAOYSA-N
SMILES CCC1=CN=CC(=C1C)C(=O)O

Introduction

Chemical Identity and Structure

5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS No. 102879-45-8) is characterized by its pyridine ring structure with specific substitutions. The compound has a molecular formula of C9H11NO2 and a molecular weight of 165.192 g/mol. The structure features a pyridine ring with ethyl substitution at position 5, methyl substitution at position 4, and a carboxylic acid group at position 3.

The compound's IUPAC name is 5-ethyl-4-methylpyridine-3-carboxylic acid, and it can be represented by the SMILES notation CCC1=CN=CC(=C1C)C(=O)O. This indicates the presence of an ethyl group (CCC), a pyridine ring with nitrogen (N), a methyl group (C), and a carboxylic acid moiety (C(=O)O). The compound's structural characteristics are further defined by its Standard InChI: InChI=1S/C9H11NO2/c1-3-7-4-10-5-8(6(7)2)9(11)12/h4-5H,3H2,1-2H3,(H,11,12).

Structural Features and Identifiers

The compound's structure incorporates several key elements that define its chemical behavior and potential applications. The pyridine core provides a nitrogen-containing heterocyclic foundation, while the carboxylic acid group contributes acidic properties and potential for derivatization.

Table 1: Chemical Identifiers for 5-Ethyl-4-methyl-3-pyridinecarboxylic acid

Identifier TypeValue
CAS Number102879-45-8
Molecular FormulaC9H11NO2
Molecular Weight165.192 g/mol
IUPAC Name5-ethyl-4-methylpyridine-3-carboxylic acid
Standard InChIKeyGZMXMCWALFYCBT-UHFFFAOYSA-N
PubChem Compound ID69829722

The compound's structure allows for multiple interaction points through its functional groups. The nitrogen in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid group can serve as both a hydrogen bond donor and acceptor. These characteristics contribute to its potential value in pharmaceutical applications, where such interaction capabilities are often crucial for biological activity.

Physical and Chemical Properties

5-Ethyl-4-methyl-3-pyridinecarboxylic acid exists as a solid at room temperature, consistent with many carboxylic acids of similar molecular weight. Although detailed physical property data specifically for this compound is limited in the available literature, its properties can be inferred from similar pyridinecarboxylic acids.

Chemical Reactivity

The compound's reactivity is primarily influenced by two key functional groups: the pyridine ring and the carboxylic acid moiety. The pyridine nitrogen exhibits basic properties, while the carboxylic acid group demonstrates acidic characteristics. This dual nature creates interesting reactivity patterns that can be exploited in organic synthesis.

The carboxylic acid group can undergo typical reactions associated with this functionality, including:

  • Esterification reactions to form corresponding esters

  • Amidation to form amide derivatives

  • Reduction to form alcohols

  • Decarboxylation under certain conditions

The pyridine ring's reactivity is modified by the presence of the ethyl and methyl substituents, which affect electron distribution and steric hindrance. These factors influence the compound's behavior in various chemical transformations and its potential interactions with biological systems.

Applications and Research Significance

5-Ethyl-4-methyl-3-pyridinecarboxylic acid holds significant potential in various applications, particularly as an intermediate in pharmaceutical synthesis and as a building block in organic chemistry research. Pyridinecarboxylic acids in general have demonstrated importance in medicinal chemistry, serving as key structural components in various bioactive compounds.

Role in Organic Synthesis

As a building block in organic synthesis, 5-Ethyl-4-methyl-3-pyridinecarboxylic acid provides a valuable scaffold with specific substitution patterns. The presence of the carboxylic acid functionality allows for various transformations, making it a versatile starting material for the synthesis of more complex structures.

Researchers in fields ranging from medicinal chemistry to materials science might utilize this compound to access specialized molecular architectures with tailored properties. The specific substitution pattern on the pyridine ring creates a unique electronic and steric environment that can influence reaction outcomes and the properties of resulting molecules.

Research Status and Future Directions

Knowledge Gaps and Research Opportunities

Several areas warrant further investigation regarding this compound:

  • Development of optimized synthetic routes with improved efficiency and selectivity

  • Comprehensive characterization of physical properties and chemical reactivity

  • Exploration of potential biological activities and structure-activity relationships

  • Investigation of applications in catalysis or materials science

  • Detailed toxicological and environmental impact assessments

Future research might focus on exploring the compound's utility as a building block in the synthesis of compounds with specific biological targets or as a component in specialized materials. The unique substitution pattern on the pyridine ring could provide advantages in creating molecules with specific three-dimensional arrangements or electronic properties.

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